
4-(Dimethoxymethyl)-2,2-dimethyloxolan-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Dimethoxymethyl)-2,2-dimethyloxolan-3-one is an organic compound that belongs to the class of oxolanes It is characterized by the presence of a dimethoxymethyl group attached to a dimethyloxolanone ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dimethoxymethyl)-2,2-dimethyloxolan-3-one typically involves the reaction of dimethoxymethane with a suitable precursor under controlled conditions. One common method is the reaction of 3-(dimethoxymethyl)-2-methoxytetrahydrofuran with hydrazines, which leads to the formation of the desired oxolane derivative . The reaction conditions often include the use of specific catalysts and solvents to optimize the yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods are designed to ensure consistent quality and high efficiency. The use of advanced reaction vessels, temperature control systems, and purification techniques are essential to achieve the desired product specifications.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Dimethoxymethyl)-2,2-dimethyloxolan-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: The dimethoxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as sodium borohydride (NaBH4). The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and efficiency.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation with KMnO4 can lead to the formation of oxoacetic acids, while reduction with NaBH4 can yield alcohol derivatives .
Wissenschaftliche Forschungsanwendungen
4-(Dimethoxymethyl)-2,2-dimethyloxolan-3-one has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 4-(Dimethoxymethyl)-2,2-dimethyloxolan-3-one involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor in enzymatic reactions, influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of its use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 4-(Dimethoxymethyl)-2,2-dimethyloxolan-3-one include:
Dimethoxymethane: A related compound with similar chemical properties.
2-(Pyrazol-4-yl)ethanols: Compounds that share structural similarities and undergo similar chemical reactions.
Uniqueness
This compound is unique due to its specific oxolane ring structure and the presence of the dimethoxymethyl group
Eigenschaften
Molekularformel |
C9H16O4 |
|---|---|
Molekulargewicht |
188.22 g/mol |
IUPAC-Name |
4-(dimethoxymethyl)-2,2-dimethyloxolan-3-one |
InChI |
InChI=1S/C9H16O4/c1-9(2)7(10)6(5-13-9)8(11-3)12-4/h6,8H,5H2,1-4H3 |
InChI-Schlüssel |
QJIIYXGBVGSFDP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C(=O)C(CO1)C(OC)OC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



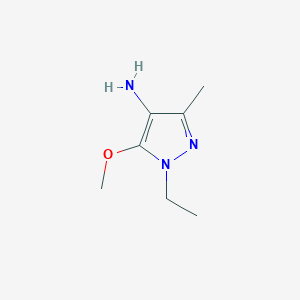
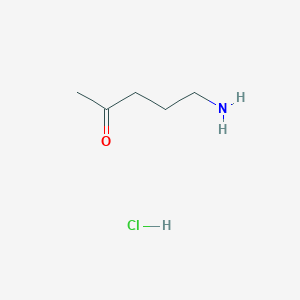
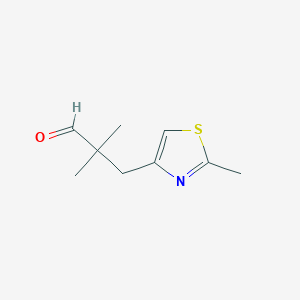
![2-Methoxy-4-[2-(1-methylpyrrolidin-2-yl)ethoxy]aniline](/img/structure/B13316331.png)
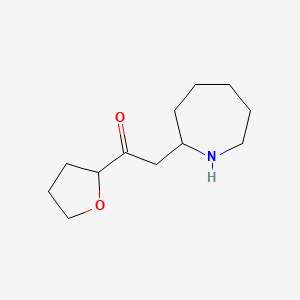
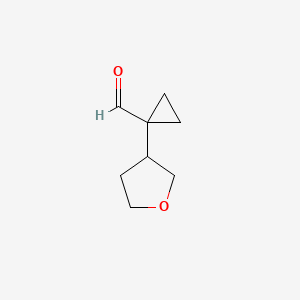

![5'-Methyl-6,7-dihydro-5H-spiro[thieno[3,2-c]pyridine-4,3'-thiolane]](/img/structure/B13316356.png)
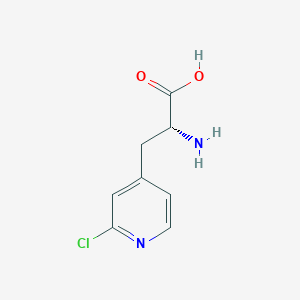
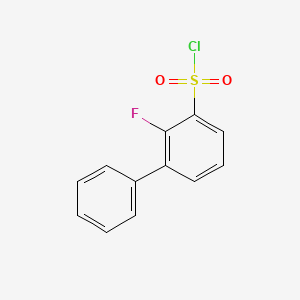
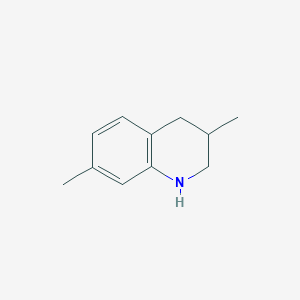
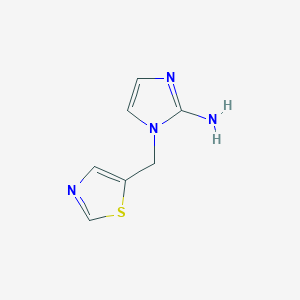
![5-[(Pent-4-yn-1-yl)amino]pyridine-2-carbonitrile](/img/structure/B13316390.png)
